molecular formula C8H11FN2 B8322296 [1-(5-Fluoro-6-methylpyridin-2-yl)ethyl]amine

[1-(5-Fluoro-6-methylpyridin-2-yl)ethyl]amine

Cat. No. B8322296
M. Wt: 154.18 g/mol
InChI Key: WTOBWOPLMOIGLW-UHFFFAOYSA-N
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Patent
US08114989B2

Procedure details

A 250 ml round bottom flask containing 6-(1-azidoethyl)-3-fluoro-2-methylpyridine (Method 20; 567 mg, 3.15 mmol) was charged with 10% Pd/C (242 mg) and was evacuated and backfilled with H2 via a filled balloon. MeOH (6 ml) was added, and the mixture was allowed to stir at room temperature. After 1 hour, the mixture was filtered through a plug of diatomaceous earth, which was subsequently washed well with MeOH. The filtrates were concentrated to give the title compound as a pale yellow oil (404 mg, 83%). 1H NMR (400 MHz, CDCl3) δ 1.41 (d, J=6.6 Hz, 3H), 2.05 (s, 2H), 2.50 (s, 3H), 4.14 (q, J=6.6 Hz, 1H), 7.13 (d, J=3.8 Hz, 1H), 7.28 (d, J=6.6 Hz, 1H).
Name
6-(1-azidoethyl)-3-fluoro-2-methylpyridine
Quantity
567 mg
Type
reactant
Reaction Step One
Name
Quantity
242 mg
Type
catalyst
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[N:11]=[C:10]([CH3:12])[C:9]([F:13])=[CH:8][CH:7]=1)[CH3:5])=[N+]=[N-]>[Pd]>[F:13][C:9]1[CH:8]=[CH:7][C:6]([CH:4]([NH2:1])[CH3:5])=[N:11][C:10]=1[CH3:12]

Inputs

Step One
Name
6-(1-azidoethyl)-3-fluoro-2-methylpyridine
Quantity
567 mg
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C1=CC=C(C(=N1)C)F
Step Two
Name
Quantity
242 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
MeOH (6 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a plug of diatomaceous earth, which
WASH
Type
WASH
Details
was subsequently washed well with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC(=NC1C)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 404 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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